![molecular formula C12H17BO3 B2932360 3-[(Cyclopentyloxy)methyl]phenylboronic acid CAS No. 1334218-46-0](/img/structure/B2932360.png)

3-[(Cyclopentyloxy)methyl]phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

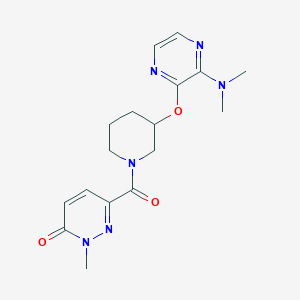

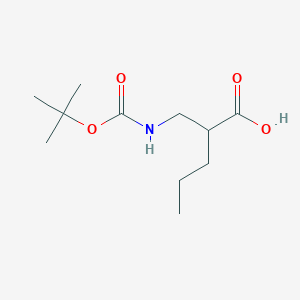

“3-[(Cyclopentyloxy)methyl]phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound has a molecular formula of C12H17BO3 and a molecular weight of 220.07 .

Molecular Structure Analysis

The molecular structure of “3-[(Cyclopentyloxy)methyl]phenylboronic acid” consists of a phenyl ring attached to a boronic acid group via a methylene (CH2) linker. The boronic acid group is also attached to a cyclopentyl ring via an ether linkage .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

3-[(Cyclopentyloxy)methyl]phenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst to form biaryl compounds. Its unique structure may provide steric and electronic effects that can be leveraged to synthesize complex molecular architectures.

Derivatization Agent in GC-MS Analysis

In analytical chemistry, 3-[(Cyclopentyloxy)methyl]phenylboronic acid can serve as a derivatization agent. It’s particularly useful in gas chromatography-mass spectrometry (GC-MS) for the detection of small organic molecules . Derivatization enhances the volatility and detectability of analytes, and in this context, the compound could potentially improve the sensitivity and selectivity of the GC-MS analysis of fatty acid esters and other challenging analytes.

Solubility Enhancement in Organic Synthesis

The solubility of boronic acids in organic solvents is crucial for their reactivity and handling in synthetic applications3-[(Cyclopentyloxy)methyl]phenylboronic acid may exhibit unique solubility properties that can be exploited in organic synthesis, particularly in reactions where solubility is a limiting factor .

Molecular Recognition

Phenylboronic acids can form reversible covalent complexes with diols and are used in molecular recognition systems3-[(Cyclopentyloxy)methyl]phenylboronic acid could be employed in the design of sensors or delivery systems that target molecules with diol groups, such as sugars or glycoproteins .

Material Engineering

In material science, boronic acids are used to modify surfaces and create functional materials3-[(Cyclopentyloxy)methyl]phenylboronic acid could be utilized to introduce boronic acid functionalities onto various substrates, leading to materials with specific binding properties or reactivity .

Biological Activity

Boronic acids have been explored for their biological activity, including as enzyme inhibitors or potential therapeutics. The specific structure of 3-[(Cyclopentyloxy)methyl]phenylboronic acid might confer unique biological properties that could be harnessed in the development of new drugs or biochemical tools .

Propiedades

IUPAC Name |

[3-(cyclopentyloxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c14-13(15)11-5-3-4-10(8-11)9-16-12-6-1-2-7-12/h3-5,8,12,14-15H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTSCTYIORFBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclopentyloxy)methyl]phenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)

![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)

![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)